4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group, a carbonitrile group, and an amino group linked to a 5-methyl-1,3,4-oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique electronic properties of the oxadiazole and pyrimidine rings make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, its anticancer activity is believed to result from the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole moiety and has been studied for its energetic properties.
1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Another compound with a similar oxadiazole structure, known for its antibacterial activity.
Uniqueness
4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its combination of a pyrimidine ring with an oxadiazole moiety, which imparts unique electronic and steric properties. This structural uniqueness contributes to its diverse range of applications in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C10H10N6OS |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H10N6OS/c1-6-15-16-8(17-6)5-12-9-7(3-11)4-13-10(14-9)18-2/h4H,5H2,1-2H3,(H,12,13,14) |
InChI Key |
RKWGDDYPAYEDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CNC2=NC(=NC=C2C#N)SC |
Origin of Product |
United States |
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